molecular formula C16H15NO B3395231 5-(benzyloxy)-3-methyl-1H-indole CAS No. 21987-24-6

5-(benzyloxy)-3-methyl-1H-indole

Cat. No. B3395231
Key on ui cas rn: 21987-24-6
M. Wt: 237.3 g/mol
InChI Key: YSAFCQXCCPCUDY-UHFFFAOYSA-N
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Patent
US07592361B2

Procedure details

To a solution of 5-benzyloxyindole (19.8 g, 88.68•mmol) in THF (200 mL) pre-cooled with an ice bath, was added a 3.0 M solution of ethyl magnesium bromide in diethyl ether (44.3 mL, 133.02 mmol). The ice bath was removed and the resulting mixture was gradually warmed to rt over 5 h. The reaction mixture was cooled to 0° C. and iodomethane (37.8 g, 266.04 mmol) was added. The mixture was warmed to rt and stirred for 12 h. The reaction mixture was quenched by the addition of saturated aqueous ammonium chloride solution (50 mL). The reaction mixture was diluted with diethyl ether (150 mL), and then washed with water and a brine solution consecutively. The combined organic layers were dried over magnesium sulfate, filtered, and then concentrated via rotary evaporation to give a dark brownish solid. The crude mixture was purified on silica gel (95:5 hexane:dichloromethane) to give the title compound (12.6 g, 60%) as a brown solid. 1H NMR (400 MHz, CDCl3) δ 7.79 (br s, 1H), 7.50 (d, 2H), 7.45 (m, 3H), 7.32 (s, 1H), 7.11 (d, 1H), 6.95 (m, 2H), 5.13 (s, 2H), 2.31 (s, 3H).
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
44.3 mL
Type
reactant
Reaction Step Two
Quantity
37.8 g
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[CH:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:18]([Mg]Br)C.C(OCC)C.IC>C1COCC1>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[C:12]2[CH3:18])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=CNC2=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
44.3 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
37.8 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to rt
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the addition of saturated aqueous ammonium chloride solution (50 mL)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with diethyl ether (150 mL)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a dark brownish solid
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified on silica gel (95:5 hexane:dichloromethane)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=CNC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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